H-D-Ser(ac)-oh
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R)-3-acetyloxy-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
VZXPDPZARILFQX-SCSAIBSYSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](C(=O)O)N |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Reaction
The synthesis of this compound generally starts from D-serine or its protected derivatives. The key transformation involves the selective acetylation of the hydroxyl group on the serine side chain to form the acetoxy moiety without racemization or side reactions on the amino or carboxyl groups.
Protection and Deprotection Steps
- Protection of Amino Group: Often, the amino group is protected using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to prevent side reactions during acetylation.
- Acetylation: The hydroxyl group is acetylated using acylating agents such as acetic anhydride or acetyl chloride in the presence of a base or coupling reagents. This step is performed under mild conditions to maintain stereochemical integrity.
- Deprotection: After acetylation, the protecting groups are removed under controlled acidic or basic conditions to yield the free amino acid with the acetylated side chain.
Direct Acetylation of D-Serine Hydrochloride
An alternative approach involves direct acetylation of D-serine hydrochloride in aqueous or mixed solvent systems, followed by purification steps to isolate the hydrochloride salt of this compound. This method is advantageous for its simplicity and scalability.
Solid-Phase Peptide Synthesis (SPPS) Involving this compound
This compound is frequently incorporated into peptides via solid-phase peptide synthesis, where it is used as a building block with side-chain acetyl protection to prevent undesired reactions during chain elongation.
- Coupling Reagents: HBTU, OxymaPure, and DIEA are commonly used to activate the carboxyl group for peptide bond formation.
- Fmoc Strategy: The Fmoc group is removed using 20% piperidine in DMF, while the acetyl group remains intact, ensuring selective deprotection.
- Automated Synthesis: Automated synthesizers facilitate precise incorporation of this compound derivatives with high purity and yield.
Detailed Preparation Protocol Example
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1. Protection | Fmoc-Cl or Boc2O, base (e.g., NaHCO3) | Protect amino group of D-serine | Prevents side reactions during acetylation |
| 2. Acetylation | Acetic anhydride or acetyl chloride, base (e.g., pyridine) | Acetylate hydroxyl group | Mild temperature, inert atmosphere recommended |
| 3. Deprotection | TFA (trifluoroacetic acid) or piperidine | Remove protecting groups | Conditions optimized to avoid hydrolysis of acetyl group |
| 4. Purification | Crystallization or chromatography | Isolate this compound hydrochloride | Confirm purity by NMR, HPLC |
Stock Solution Preparation and Solubility Data
A critical aspect of working with this compound is its solubility and preparation of stock solutions for biochemical applications:
| Amount of this compound | Volume of Solvent (PBS pH 7.2) | Concentration (mM) | Notes |
|---|---|---|---|
| 1 mg | 9.5 mL | 1 mM | Heat to 37°C and sonicate to enhance solubility |
| 5 mg | 9.5 mL | 5 mM | Store aliquots at -80°C for up to 6 months |
| 10 mg | 9.5 mL | 10 mM | Avoid repeated freeze-thaw cycles |
Solubility can be increased by mild heating and ultrasonic treatment. Stock solutions are stable for 1 month at -20°C and 6 months at -80°C.
Analytical Characterization and Quality Control
- NMR Spectroscopy: Confirms the acetylation and stereochemistry of the compound.
- HPLC: Used to assess purity, typically >95% purity is achieved.
- Mass Spectrometry: Confirms molecular weight and identity.
- Physical Tests: Ninhydrin test for free amino groups and aldehyde tests for purity during synthesis steps.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Protection-Acetylation-Deprotection | Fmoc/Boc, Ac2O or AcCl, TFA/piperidine | High purity, stereochemical control | Multi-step, time-consuming |
| Direct Acetylation of D-Serine HCl | Ac2O or AcCl in aqueous/mixed solvents | Simple, scalable | Possible side reactions, requires purification |
| Solid-Phase Peptide Synthesis Incorporation | Fmoc-H-D-Ser(ac)-OH, HBTU, DIEA | Automated, high precision | Requires specialized equipment |
Research Discoveries and Applications
- The acetylation of D-serine enhances its stability and modifies its biochemical properties, making this compound valuable in peptide synthesis and biochemical studies.
- Recent advances in SPPS have optimized the incorporation of acetylated serine derivatives, improving yield and reducing side-products.
- Analytical methods such as NMR and HPLC are essential to monitor the integrity of the acetyl group during synthesis and storage.
Chemical Reactions Analysis
Types of Reactions
H-D-Ser(ac)-oh undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to D-serine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives .
Scientific Research Applications
H-D-Ser(ac)-oh has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: Research on this compound contributes to understanding neurological disorders and developing potential treatments.
Mechanism of Action
The mechanism of action of H-D-Ser(ac)-oh involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, influencing various metabolic pathways. Its effects are mediated through binding to active sites of enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
H-D-Ser(tBu)-OH
- Structure : The hydroxyl group is protected by a tert-butyl (tBu) group.
- Molecular Formula: C₇H₁₅NO₃; Molecular Weight: 161.20 g/mol .
- Synthesis : Typically synthesized via alkylation of H-D-Ser-OH using tert-butyl chloride under basic conditions .
- Properties :
- Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its robust protection .
H-D-Ser(OTBDMS)-OH
- Structure : Features a tert-butyldimethylsilyl (TBDMS) protecting group.
- Molecular Formula: C₁₀H₂₃NO₃Si; Molecular Weight: 257.38 g/mol .
- Synthesis : Prepared by silylation of H-D-Ser-OH using TBDMS chloride and imidazole in anhydrous DMF .
- Properties :
- Applications : Ideal for temporary protection in complex syntheses requiring orthogonal deprotection .
O-Phospho-D-serine
- Structure : Phosphorylated derivative with a phosphate group (-PO₃H₂) on the hydroxyl.
- Molecular Formula: C₃H₈NO₆P; Molecular Weight: 185.08 g/mol .
- Synthesis : Enzymatic phosphorylation or chemical modification using phosphoramidite reagents.
- Properties :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Cleavage Conditions | Key Applications |
|---|---|---|---|---|---|
| This compound | C₅H₉NO₄ | 147.13 | Acetyl (Ac) | Mild base (e.g., NH₃/MeOH) | Temporary protection in peptides |
| H-D-Ser(tBu)-OH | C₇H₁₅NO₃ | 161.20 | tert-Butyl (tBu) | Strong acid (e.g., TFA) | SPPS, stable intermediates |
| H-D-Ser(OTBDMS)-OH | C₁₀H₂₃NO₃Si | 257.38 | TBDMS | Fluoride ions (TBAF) | Orthogonal protection strategies |
| O-Phospho-D-serine | C₃H₈NO₆P | 185.08 | Phosphate | Enzymatic hydrolysis | Biochemical assays, kinase studies |
Stability and Reactivity
- The acetyl group in this compound is less stable under basic conditions compared to tBu, making it unsuitable for prolonged storage but ideal for stepwise deprotection .
- TBDMS-protected serine (H-D-Ser(OTBDMS)-OH) exhibits superior stability in acidic environments but is prone to desilylation in protic solvents .
Q & A
Q. How can researchers mitigate batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
